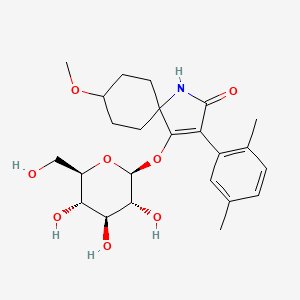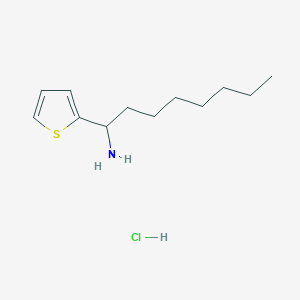![molecular formula C14H19N3O4 B1405306 (E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1355338-26-9](/img/structure/B1405306.png)
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate
Descripción general
Descripción
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate, or (E)-AMP-TBCA, is a synthetic compound that is used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid, phenylalanine, and is used as a starting material in the synthesis of other compounds. It has been studied for its biochemical and physiological effects, as well as its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Peptide Modification
(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate has been used in peptide modification. Matt and Seebach (1998) describe the preparation of N-acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides can be C-alkylated under mildly basic conditions, offering a method for peptide backbone modification (Matt & Seebach, 1998).
Synthesis of Triorganotin(IV) Complexes
Baul et al. (2002) report the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. These derivatives adopt a polymeric trigonal bipyramidal configuration, demonstrating potential applications in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Amino Acid Derivative Analysis
The tert-butyloxycarbonyl group, a component of this compound, has been studied for its quantitative removal from N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) describes a method using perchloric acid solution in acetic acid for this purpose, highlighting its relevance in analytical chemistry (Ehrlich-Rogozinski, 1974).
Antimicrobial Agent Synthesis
Doraswamy and Ramana (2013) synthesized compounds including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate, which relate to the structure of the compound . These compounds were characterized for potential antimicrobial activity, indicating their importance in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).
Polymerization Studies
Gao, Sanda, and Masuda (2003) conducted research on the synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine propargyl ester. Their study focuses on the properties of the resulting polymers, illustrating the compound's utility in polymer chemistry (Gao, Sanda, & Masuda, 2003).
Propiedades
IUPAC Name |
[(E)-[amino(phenyl)methylidene]amino] 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-14(2,3)20-13(19)16-9-11(18)21-17-12(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,15,17)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQQLWAUYQDMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)ON=C(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)O/N=C(\C1=CC=CC=C1)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405231.png)

![[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405235.png)
![(1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405236.png)

![3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405238.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride](/img/structure/B1405240.png)

![3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405243.png)
